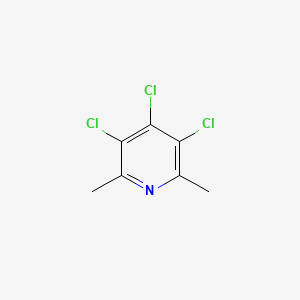

3,4,5-Trichloro-2,6-dimethylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-Trichloro-2,6-dimethylpyridine is an organic compound with the molecular formula C7H6Cl3N. It is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms and two methyl groups attached to the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-2,6-dimethylpyridine typically involves the chlorination of 2,6-dimethylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective chlorination at the 3, 4, and 5 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-Trichloro-2,6-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides are the primary products.

Reduction: Less chlorinated pyridines or fully dechlorinated pyridines are formed.

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticidal Efficacy:

One of the primary applications of 3,4,5-trichloro-2,6-dimethylpyridine is its use as a pesticide. Research indicates that this compound exhibits significant nematocidal activity, making it useful for controlling soil nematodes. It has been employed in various formulations to enhance crop protection against pests .

Plant Growth Regulation:

The compound is also noted for its potential to modify plant growth. It can be utilized to control the growth of specific plants and plant parts, thus serving as a growth regulator in agricultural practices .

Synthesis and Intermediate Use

This compound serves as an important intermediate in synthesizing more complex organic molecules. Its chlorinated structure allows for various chemical modifications that can lead to the development of new compounds with desired properties. For example:

- Synthesis of Herbicides: The compound is used in the synthesis of herbicides that target specific weed species while minimizing impact on crops .

- Functional Derivatives: It can be transformed into various functional derivatives through reactions with different functional groups such as hydroxyl or amino groups. These derivatives are valuable in pharmaceutical and agrochemical applications .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Pesticide | Control of nematodes in soil | Effective against nematodes |

| Plant Growth Regulation | Modifies growth patterns of plants | Enhances agricultural productivity |

| Chemical Intermediate | Precursor for synthesizing complex molecules | Versatile use in organic synthesis |

| Herbicide Development | Forms part of herbicide formulations | Targets specific weeds |

Case Studies

Case Study 1: Nematode Control

In a study conducted on the efficacy of this compound against root-knot nematodes (Meloidogyne spp.), the compound demonstrated significant reduction in nematode populations when applied at recommended dosages. The results indicated improved crop yields and healthier root systems compared to untreated controls.

Case Study 2: Herbicide Synthesis

Research on the synthesis of herbicides involving this compound revealed that modifications to its structure could enhance selectivity and reduce toxicity to non-target species. This led to the development of novel herbicides with improved safety profiles for use in sustainable agriculture.

Mecanismo De Acción

The mechanism of action of 3,4,5-Trichloro-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methyl groups on the pyridine ring influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Dichloro-5,6-dimethylpyridine

- 3,4-Dichloro-2,6-dimethylpyridine

- 2,6-Dimethylpyridine

Uniqueness

3,4,5-Trichloro-2,6-dimethylpyridine is unique due to the specific arrangement of chlorine atoms and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

3,4,5-Trichloro-2,6-dimethylpyridine (TCDMP) is an organic compound with the molecular formula C7H6Cl3N. It belongs to the class of chlorinated pyridines and has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article provides a comprehensive overview of the biological activity of TCDMP, including its mechanisms of action, comparative studies, and relevant research findings.

TCDMP is characterized by three chlorine atoms and two methyl groups attached to a pyridine ring. The specific arrangement of these substituents influences its chemical reactivity and biological interactions. The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C7H6Cl3N |

| Molecular Weight | 209.49 g/mol |

| Chlorine Substituents | 3 (at positions 3, 4, and 5) |

| Methyl Substituents | 2 (at positions 2 and 6) |

The biological activity of TCDMP is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of chlorine atoms and methyl groups enhances its binding affinity and specificity. Notably, TCDMP has been shown to act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Enzymatic Inhibition

Research indicates that TCDMP exhibits inhibitory effects on certain enzymes involved in metabolic processes. For example:

- Inhibition of Kinases : TCDMP has been studied for its potential to inhibit kinases related to parasitic infections, which may provide avenues for developing new therapeutic agents against diseases like malaria .

- Interaction with N-myristoyltransferase : It has been identified as a potential inhibitor of N-myristoyltransferase in Trypanosoma species, which is crucial for parasite survival.

Antimicrobial Properties

TCDMP has demonstrated significant antimicrobial activity against various pathogens. Its effectiveness can be summarized as follows:

| Pathogen Type | Activity Level |

|---|---|

| Bacteria | Moderate to High |

| Fungi | Moderate |

| Protozoa | High |

Studies have indicated that TCDMP can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This broad-spectrum activity makes it a candidate for further exploration in pharmaceutical applications.

Case Studies

- Antimalarial Activity : A study evaluated the efficacy of TCDMP against Plasmodium falciparum kinases PfGSK3 and PfPK6. The compound exhibited an IC50 value of approximately 328 nM against PfGSK3, indicating potent inhibitory action .

- Anti-inflammatory Effects : Another investigation explored the anti-inflammatory properties of TCDMP through its action on inflammatory mediators. Results showed a significant reduction in pro-inflammatory cytokines when tested in vitro.

Comparative Analysis

To understand the unique properties of TCDMP relative to similar compounds, a comparative analysis was conducted:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2,3-Dichloro-5,6-dimethylpyridine | Fewer chlorine substituents | Lower antimicrobial activity |

| 3,4-Dichloro-2,6-dimethylpyridine | Similar structure with two Cl atoms | Moderate activity |

| 2,6-Dimethylpyridine | No chlorine substituents | Minimal biological activity |

This comparison highlights the enhanced biological activity associated with the chlorinated derivatives compared to non-chlorinated analogs.

Propiedades

IUPAC Name |

3,4,5-trichloro-2,6-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYZELVCDIERE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.